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Compound of Interest

(2-(Pyrrolidin-1-
Compound Name:
ylsulfonyl)phenyl)boronic acid

cat. No.: B1519935

An In-depth Technical Guide to the Spectroscopic Characterization of (2-(Pyrrolidin-1-
ylsulfonyl)phenyl)boronic acid

Executive Summary

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS No: 913835-83-3) is a bifunctional
synthetic building block of significant interest to researchers in medicinal chemistry and drug
development. Its structure, incorporating an arylboronic acid moiety and a pyrrolidine
sulfonamide group, makes it a valuable component for Suzuki-Miyaura cross-coupling
reactions and for introducing specific pharmacophoric elements. This guide provides a
comprehensive technical overview of the essential spectroscopic methods required for the
unambiguous identification and characterization of this compound. By synthesizing established
principles for the analysis of arylboronic acids and sulfonamides, this document serves as a
senior-level application guide, detailing not only the expected spectral data but also the
causality behind the selection of specific analytical techniques and experimental parameters.
All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility
for professionals in the field.

Introduction: A Molecule of Synthetic and

Pharmaceutical Importance
Chemical Identity and Physicochemical Properties
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(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a solid organic compound whose structure
presents two key functional groups: an ortho-substituted phenylboronic acid and a pyrrolidine
sulfonamide. This unique arrangement makes it a versatile reagent in organic synthesis.

Property Value Source
CAS Number 913835-83-3 [1][21[3]
Molecular Formula C10H14BNO4S [1]
Molecular Weight 255.1 g/mol [1]
Physical Form Solid

Melting Point 124-126 °C [2][4]

Rationale for Use in Drug Discovery

The title compound is an exemplar of a molecular scaffold used in the construction of complex,
biologically active molecules. Arylboronic acids are indispensable partners in palladium-
catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis for
creating carbon-carbon bonds.[5] The pyrrolidine-sulfonamide portion is a common feature in
many kinase inhibitors and other therapeutic agents, often used to modulate solubility and
engage in specific hydrogen bonding interactions with protein targets.[6][7] The synthesis of
related sulfonamide-phenylboronic acids has been established for applications in boronate
affinity chromatography, highlighting the utility of this substitution pattern for specific molecular
recognition.[8] A thorough spectroscopic characterization is therefore the first critical step in
ensuring the quality and identity of this key building block before its incorporation into drug
candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise atomic
connectivity of the title compound. A multi-nuclear approach (*H, 13C, and 11B) is essential for
complete characterization.
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Expertise in Practice: Experimental Considerations

The choice of solvent and instrumentation is critical for acquiring high-quality NMR data for
boronic acids.

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-ds) is the solvent of choice. Its
ability to form hydrogen bonds prevents the rapid exchange of the acidic B(OH)z protons,
allowing for their observation in the *H NMR spectrum. In contrast, solvents like CDCIs or
D20 can lead to signal broadening or complete disappearance of these labile protons.

Instrumental Caveat: Boronic acids can interact with the borosilicate glass of standard NMR
tubes, potentially leading to a broad background signal in the 1B spectrum. For high-
sensitivity or quantitative 1B NMR, the use of quartz NMR tubes is strongly recommended to
eliminate this interference.[9]

Predicted *H NMR Spectrum (500 MHz, DMSO-ds)

The proton spectrum provides a detailed fingerprint of the molecule's hydrogen framework.

Boronic Acid Protons (& 8.0-8.5 ppm): A broad singlet corresponding to the two hydroxyl
protons of the B(OH)z group is expected. Its broadness is due to quadrupolar coupling with
the boron nucleus and chemical exchange.

Aromatic Protons (o 7.5-8.0 ppm): The four protons on the benzene ring will appear as a
complex multiplet pattern characteristic of an ortho-disubstituted system.

Pyrrolidine Protons (& 3.2-3.4 ppm and & 1.7-1.9 ppm): The pyrrolidine ring protons will
appear as two distinct multiplets. The four protons adjacent to the nitrogen atom (a-protons)
are deshielded by the sulfonyl group and will appear downfield (approx. 3.2-3.4 ppm). The
four B-protons will appear further upfield (approx. 1.7-1.9 ppm).[10]

Predicted **C NMR Spectrum (125 MHz, DMSO-ds)

The carbon spectrum confirms the carbon skeleton and the presence of quaternary carbons.

o Aromatic Carbons (& 125-145 ppm): Six signals are expected in the aromatic region. The
carbon atom directly bonded to the boron (C-B) is often difficult to observe due to
quadrupolar broadening.[11]
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e Pyrrolidine Carbons (& 47-49 ppm and 0 24-26 ppm): Two signals are anticipated for the
pyrrolidine ring carbons, corresponding to the a- and [3-positions.[10]

B NMR Spectroscopy: The Boron-Specific Probe

1B NMR is indispensable for confirming the state of the boron center.[12]

o Expected Chemical Shift (6 28-33 ppm): For a neutral, tricoordinate arylboronic acid, a
single, characteristically broad signal is expected in this region relative to the standard
reference, BF3-OEt2.[9] The significant line width is a direct consequence of the quadrupolar
nature of the 1B nucleus (I = 3/2).[9] The presence of this signal is unequivocal proof of the
boronic acid functionality.

Protocol: NMR Sample Preparation and Acquisition
» Accurately weigh 5-10 mg of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.

Dissolve the sample in approximately 0.7 mL of DMSO-ds in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube (preferably quartz for 1B analysis).

Acquire 1H, 13C, and 1B spectra on a 400 MHz or higher field NMR spectrometer.

For 13C, ensure a sufficient number of scans (e.g., 1024 or more) and relaxation delay to
observe all carbon signals, including quaternary ones.

Table 1: Summary of Predicted NMR Data
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Predicted Chemical

Nucleus . Multiplicity Assignment

Shift (6, ppm)
H 8.0-8.5 brs B(OH)2
1H 7.5-8.0 m Ar-H
H 3.2-34 m N-CHz (a-protons)
H 1.7-19 m C-CH2-C (B-protons)
13C 125 -145 - C-Ar
13C 47 - 49 - N-CHz (a-carbons)
13C 24 - 26 - C-CH2-C (B-carbons)
up 28 - 33 brs B(OH)2

Mass Spectrometry (MS): Confirming Molecular
Integrity

Mass spectrometry provides the molecular weight of the compound, offering orthogonal
confirmation of its identity. However, boronic acids present unique analytical challenges.

Expertise in Practice: Overcoming Analytical Hurdles

The primary challenge in the MS analysis of boronic acids is their propensity to undergo
thermally induced dehydration to form cyclic trimers known as boroxines.[13][14] This can lead
to complex and misleading spectra, with a dominant ion corresponding to the trimer rather than
the desired monomer.

Causality-Driven Solution: To mitigate this, Ultra-High-Performance Liquid Chromatography
coupled with Electrospray lonization Mass Spectrometry (UPLC-ESI-MS) is the preferred
method.[15][16] The rapid analysis time minimizes on-column degradation, and the soft
ionization of ESI prevents thermal decomposition in the source.[16] Analysis in negative ion
mode is often superior, as the acidic boronic acid readily forms a stable [M-H]~ anion.[16][17]

Predicted Mass Spectrum (UPLC-ESI-Negative Mode)
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o Parent lon [M-H]~: The most intense peak is expected at m/z 254.1, corresponding to the

deprotonated molecule.

« |sotopic Pattern: A characteristic isotopic signature for boron will be observed. Boron has two
stable isotopes, 1°B (19.9%) and 1B (80.1%). The [M-H]~ peak will be accompanied by a
smaller peak at m/z 253.1, with an intensity ratio of approximately 1:4, providing definitive

evidence for the presence of a single boron atom.

Diagram: Analytical Workflow for Boronic Acid MS

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundatio

nal & Exploratory
Check Availability & Pricing

4 )

Sample Preparation

Dissolve sample in
Acetonitrile/Water with

10 mM Ammonium Acetate
. J

4 )

UPLC Sgparation

anect into UPLC System)

Minimizes
Dehydration

Rapid Separation on
C18 Column (< 1 min)

4 )

ESI-MS Detection

Electrospray lonization
(Negative Mode)

Sloft lonization
Prevents Boroxine

Formation
TOF or Quadrupole
Mass Analyzer
- 4
Data Analysis
A 4

Identify [M-H]~ at m/z 254.1
C n

onfirm Boron Isotope Patter

Click to download full resolution via product page

Caption: UPLC-ESI-MS workflow for (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.
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Protocol: UPLC-ESI-MS Analysis

o Sample Preparation: Prepare a 1 pg/mL solution of the compound in a 1:1 mixture of
acetonitrile and 10 mM aqueous ammonium acetate.[15]

o Chromatography: Use a short C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm).
Employ a fast gradient with mobile phases of 10 mM ammonium acetate in water (A) and
acetonitrile (B).

o MS Detection: Set the mass spectrometer to negative ion ESI mode. Scan a mass range of
m/z 50-500.

o Data Analysis: Extract the ion chromatogram for m/z 254.1. Examine the mass spectrum for
the parent ion and its corresponding 1°B isotope peak at m/z 253.1.

Infrared (IR) Spectroscopy: Functional Group
Identification

FT-IR spectroscopy is a rapid and effective method for confirming the presence of the key
functional groups within the molecule.

Theoretical Interpretation of Key Vibrational Modes

The IR spectrum is a superposition of the characteristic vibrations of the sulfonamide, boronic
acid, and pyrrolidine moieties.

o Sulfonyl Group (SO2): This group gives rise to two of the most intense and characteristic
bands in the spectrum. The asymmetric stretching vibration (vas SO2) appears at a higher
frequency than the symmetric stretch (vs SO2).[18]

e Boronic Acid Group (B(OH)2): This group is characterized by a very broad O-H stretching
band due to extensive hydrogen bonding. The B-O stretching vibration is also a key
diagnostic peak.[19]

o Sulfonamide S-N Bond: The stretching of the sulfur-nitrogen bond provides another useful
diagnostic peak.[18]
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e Pyrrolidine C-H Bonds: Aliphatic C-H stretching vibrations will be present just below 3000

cm™1,

Table 2: Summary of Predicted FT-IR Absorption Bands

Wavenumber . .
Intensity Assignment Reference

(cm™)
O-H stretch (H-

3200 - 3600 Broad, Strong [19]
bonded)

2850 - 2980 Medium C-H stretch (aliphatic) [20]

) C=C stretch

~1600, ~1475 Medium-Weak ) [18]
(aromatic)

1350 - 1370 Strong B-O stretch [19]
SOz asymmetric

1310 - 1330 Strong [18]
stretch

1140 - 1160 Strong SO2 symmetric stretch  [18]

895 - 915 Medium S-N stretch [18]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with

isopropanol.

Record a background spectrum of the empty ATR stage.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Collect the sample spectrum over the range of 4000-600 cm~?, co-adding at least 16 scans

to improve the signal-to-noise ratio.

Process the data by performing an ATR correction and baseline correction.
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Diagram: Spectroscopic Characterization Map
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Caption: Key molecular fragments and their primary spectroscopic signatures.

Conclusion

The structural verification of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid requires a multi-
technique spectroscopic approach. *H and 13C NMR define the organic framework, while 1B
NMR provides unequivocal confirmation of the boronic acid moiety. Mass spectrometry, when
performed under optimized UPLC-ESI conditions to prevent boroxine formation, validates the
molecular weight and elemental composition. Finally, FT-IR spectroscopy offers a rapid and
reliable method for confirming the presence of the critical sulfonyl and boronic acid functional
groups. By following the protocols and interpretive guidelines detailed in this document,
researchers and drug development professionals can confidently establish the identity, purity,
and structural integrity of this important synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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